(Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid is a complex organic compound featuring a thiazolidine ring, a furan ring, and a butanoic acid moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-halo acid to form the thiazolidine ring.
Introduction of the Furan Ring: The furan ring is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the furan moiety.
Final Assembly: The final step involves the condensation of the furan-containing intermediate with the thiazolidine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its thiazolidine ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cells and reduce inflammation by modulating specific biochemical pathways.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to specific receptors, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.
Furan Derivatives: Compounds with furan rings are studied for their diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
What sets (Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid apart is its combination of a thiazolidine ring with a furan moiety, providing a unique scaffold for drug development. This dual functionality allows for interactions with a broader range of biological targets, enhancing its potential therapeutic applications.
Properties
IUPAC Name |
2-[(5Z)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-3-14(18(22)23)20-17(21)16(26-19(20)25)10-13-8-9-15(24-13)12-6-4-11(2)5-7-12/h4-10,14H,3H2,1-2H3,(H,22,23)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYJYKNSGDLDRZ-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.